(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a
Description
The compound is a highly complex peptide derivative characterized by a multi-residue structure featuring stereospecific (2S) configurations, a pyrrolidine ring, and functional groups such as amino, hydroxylphenyl, and oxopentanoyl moieties . The stereochemical complexity implies specificity in biological targeting, though its exact pharmacological profile remains uncharacterized in the provided literature.
Properties
CAS No. |
145274-94-8 |
|---|---|
Molecular Formula |
C55H78N14O11 |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H78N14O11/c1-32(2)28-44(68(3)53(79)37(56)29-35-18-20-36(70)21-19-35)52(78)67-42(31-34-14-8-5-9-15-34)50(76)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)49(75)63-38(16-10-26-62-55(60)61)48(74)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,75)(H,64,77)(H,65,76)(H,66,74)(H,67,78)(H4,60,61,62)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
UQGBICZACVFETI-YTAGXALCSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N(C)C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
YLFQPQRF |
Synonyms |
(1DMe)NPYF (1DME)Y8Fa (D-Tyr,(NMe)Phe3)neuropeptide FF Tyr-Leu-(N-Me)-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Tyr-Leu-(Nme)-Phe-Gln-Pro-Gln-Arg-Phe-NH2 tyrosyl-leucyl-N-methylphenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
Preparation Methods
Dimethyl ether can be synthesized through several methods:
Dehydration of Methanol: This is the most common method for producing dimethyl ether. Methanol is dehydrated using a catalyst such as alumina (Al₂O₃) at elevated temperatures[ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ]
Direct Synthesis from Syngas: This method involves the direct conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into dimethyl ether using a dual catalyst system.
Chemical Reactions Analysis
Dimethyl ether undergoes various chemical reactions:
Oxidation: Dimethyl ether can be oxidized to form formaldehyde and methanol. This reaction typically requires a catalyst such as silver or copper[ \text{CH}_3\text{OCH}_3 + \text{O}_2 \rightarrow \text{HCHO} + \text{CH}_3\text{OH} ]
Hydrolysis: In the presence of water and an acid catalyst, dimethyl ether can be hydrolyzed to produce methanol[ \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} \rightarrow 2 \text{CH}_3\text{OH} ]
Substitution: Dimethyl ether can undergo substitution reactions with halogens to form halogenated ethers.
Scientific Research Applications
Therapeutic Potential
The compound's structural features indicate potential applications in drug development, particularly as a therapeutic agent targeting specific diseases. The presence of multiple amino acids and functional groups allows for interactions with biological targets, making it a candidate for:
- Anticancer Agents : Similar compounds have been explored for their ability to inhibit cancer cell proliferation. Studies suggest that peptide-based drugs can target specific pathways involved in tumor growth and metastasis .
- Neuroprotective Agents : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, which is crucial in treating neurodegenerative diseases .
Synthesis and Modification
Research has indicated various synthetic routes for compounds with similar structures, highlighting the importance of modifying the amino acid sequence to enhance biological activity or reduce toxicity. Techniques such as:
- Solid-phase peptide synthesis : This method allows for the efficient assembly of complex peptides, including those similar to the compound .
- Chemical modifications : Altering side chains or backbone structures can significantly influence pharmacokinetics and pharmacodynamics, paving the way for optimized therapeutic agents .
Analytical Chemistry
The compound can serve as a standard or reference material in analytical techniques such as:
- Liquid Chromatography : Its unique properties make it suitable for studying interactions with various stationary phases, aiding in the development of separation techniques for similar compounds .
- Mass Spectrometry : The compound's detailed structural information can be utilized in mass spectrometric analysis, providing insights into its fragmentation patterns and stability .
Data Tables
| Technique | Application | Advantages |
|---|---|---|
| Liquid Chromatography | Separation of polar compounds | High resolution |
| Mass Spectrometry | Structural analysis | Detailed molecular information |
| NMR Spectroscopy | Confirmation of structure | Non-destructive analysis |
Case Study 1: Anticancer Activity
A study involving a structurally similar compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through specific receptor interactions.
Case Study 2: Neuroprotective Effects
Research highlighted a derivative of the compound that showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect was linked to enhanced expression of neurotrophic factors.
Mechanism of Action
Dimethyl ether exerts its effects through various mechanisms:
As a Fuel: It burns cleanly, producing carbon dioxide and water with minimal pollutants.
As a Solvent: It dissolves various organic compounds due to its ether linkage.
As an Anesthetic: It acts on the central nervous system to produce anesthesia.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several classes of bioactive molecules, including antihypertensive agents and stereochemically complex amides. Below is a comparative analysis:
Key Findings from Literature
In contrast, hexahydropyrimidine derivatives in exhibit direct vasorelaxant effects linked to their sulfanyl and carboxylic acid groups. The phenoxyacetamido-amides in prioritize stereochemical diversity for receptor selectivity, a trait less emphasized in the target compound’s design.
Pharmacokinetic Considerations: The high molecular weight of the target compound may limit oral bioavailability compared to smaller analogs like those in . Its hydrophobic residues could enhance tissue penetration but reduce plasma solubility.
Synthetic Challenges :
- The compound’s stereochemical complexity exceeds that of and , necessitating advanced chiral synthesis techniques. This may hinder large-scale production compared to simpler derivatives.
Biological Activity
The compound of interest, (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl], is a complex peptide-like structure with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 1060.20 g/mol. Its intricate structure includes multiple amino acid residues and functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₇₇N₁₃O₁₄ |
| Molecular Weight | 1060.20 g/mol |
| Density | 1.297 g/cm³ |
| Boiling Point | 1577 °C at 760 mmHg |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, flavonoids and other phenolic compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis in various cancer models . The presence of a 4-hydroxyphenyl group in the structure suggests potential interactions with cellular pathways involved in cancer progression.
The proposed mechanisms through which this compound may exert its biological effects include:
- Apoptosis Induction : Similar compounds have demonstrated the ability to activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various checkpoints, thereby inhibiting cancer cell proliferation .
- Inhibition of Angiogenesis : Compounds with similar structures have been reported to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Study on Propolis Extracts : Research demonstrated that extracts containing flavonoids similar to those found in this compound inhibited the proliferation and migration of cancer cells while inducing apoptosis .
- Synthetic Peptides : A study on synthetic peptides showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in peptide sequences can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
